Nonadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

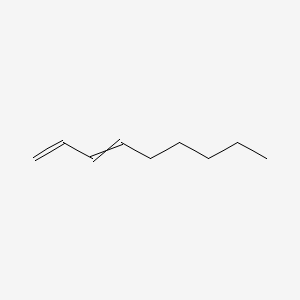

Molecular Formula |

C9H16 |

|---|---|

Molecular Weight |

124.22 g/mol |

IUPAC Name |

nona-1,3-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3 |

InChI Key |

CLNYHERYALISIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of specific nonadiene isomers (e.g., 1,8-nonadiene, 1,3-nonadiene)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing specific nonadiene isomers, with a focus on 1,8-nonadiene (B1346706) and 1,3-nonadiene. These compounds are valuable building blocks in organic synthesis, finding applications in the development of novel therapeutics, polymers, and fine chemicals. This document details key synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient and selective preparation of these important molecules.

Synthesis of 1,8-Nonadiene

1,8-Nonadiene is a linear diene with terminal double bonds, making it a useful precursor for cross-linking agents, polymers, and in ring-closing metathesis reactions to form seven-membered rings. The primary methods for its synthesis include Grignard coupling and acyclic diene metathesis.

Grignard Coupling Reaction

A common and effective method for the synthesis of 1,8-nonadiene is the coupling of a Grignard reagent with a dihalide. Specifically, the reaction of allylmagnesium bromide with 1,3-dibromopropane (B121459) provides a direct route to 1,8-nonadiene.

Experimental Protocol:

A detailed procedure for a reaction analogous to the synthesis of 1,8-nonadiene involves the preparation of a Grignard reagent from allyl bromide and its subsequent reaction with a haloalkane.[1]

-

Preparation of Allylmagnesium Bromide: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, magnesium turnings are suspended in dry diethyl ether. A solution of allyl bromide in dry diethyl ether is then added dropwise to initiate the formation of the Grignard reagent.

-

Solvent Exchange (Optional but Recommended): For improved reactivity in the subsequent coupling step, the diethyl ether can be replaced with tetrahydrofuran (B95107) (THF). This is achieved by distilling off the ether and adding dry THF to the Grignard reagent residue.

-

Coupling Reaction: The solution of allylmagnesium bromide is then reacted with 1,3-dibromopropane. The reaction mixture is typically heated to ensure completion.

-

Workup: The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent (e.g., pentane). The organic layer is then dried and the solvent removed to yield the crude product, which can be purified by distillation.

Quantitative Data:

| Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Grignard Coupling | Allyl bromide, 1,3-Dibromopropane | Magnesium | Diethyl ether/THF | Not specified | [1] |

Acyclic Diene Metathesis (ADMET)

Acyclic diene metathesis (ADMET) is a powerful method for the synthesis of polymers and, under specific conditions, can be controlled to favor the formation of dimers. The self-metathesis of 1,5-hexadiene (B165246) can theoretically yield 1,8-nonadiene and ethylene (B1197577). However, this reaction often leads to polymerization.[3][4][5][6]

Controlling the reaction to favor the dimeric product over polymerization is a significant challenge and requires careful selection of catalyst and reaction conditions, such as high dilution to favor intramolecular backbiting and dimer extrusion. The primary driving force for ADMET is the removal of a volatile byproduct, typically ethylene.[3]

Experimental Protocol Considerations:

-

Catalyst: Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly used for ADMET reactions due to their high functional group tolerance.[7]

-

Reaction Conditions: The reaction is typically carried out in a high-boiling solvent under high vacuum to facilitate the removal of ethylene and drive the equilibrium towards the products.

-

Monomer Purity: The purity of the starting diene is crucial for a successful ADMET reaction.

Quantitative Data:

The available literature primarily focuses on the polymerization of dienes via ADMET, with reported molecular weights for polybutadiene (B167195) from 1,5-hexadiene reaching up to 28,000 g/mol .[3] Specific conditions and yields for the selective synthesis of the 1,8-nonadiene dimer are not detailed in the provided search results.

| Method | Starting Materials | Catalyst | Solvent | Yield (%) | Selectivity | Reference |

| ADMET | 1,5-Hexadiene | Ruthenium-based | High-boiling solvent | Not specified for dimer | Polymer is major product | [3][4][5][6] |

Synthesis of 1,3-Nonadiene

1,3-Nonadiene is a conjugated diene that can exist as different stereoisomers. It is a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions. The Wittig reaction and the Julia-Kocienski olefination are two of the most prominent methods for its stereoselective synthesis.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, including conjugated dienes. The reaction involves the coupling of a heteroaryl sulfone with an aldehyde. The stereochemical outcome of the reaction is highly dependent on the structure of the aldehyde and the reaction conditions, allowing for the selective formation of either (E,E)- or (E,Z)-1,3-dienes.[8][9][10][11][12][13]

Experimental Protocol (General):

A general procedure for the synthesis of 1,3-dienes via a modified Julia-Kocienski olefination has been described by Pospíšil and coworkers.[8]

-

Sulfone Metalation: The allylic sulfone (e.g., 1-(benzothiazol-2-ylsulfonyl)propane) is deprotonated using a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) in a polar aprotic solvent like dimethoxyethane (DME) or tetrahydrofuran (THF) at low temperature (-78 °C).

-

Aldehyde Addition: Heptanal (B48729) is then added to the solution of the metalated sulfone.

-

Control of Stereoselectivity: The (E/Z)-selectivity can be influenced by the addition of cation-specific chelating agents like 18-crown-6 (B118740), which can make the initial addition of the sulfonyl anion to the aldehyde reversible. For non-branched aldehydes like heptanal, the use of such agents tends to favor the formation of the (Z)-olefin.[8]

-

Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent, drying, and purification by chromatography.

Quantitative Data:

The stereoselectivity of the Julia-Kocienski olefination is highly substrate and condition-dependent. For non-branched aldehydes, the reaction can be tuned to favor the (Z)-isomer.

| Method | Starting Materials | Reagents | Solvent | Yield (%) | E/Z Ratio | Reference |

| Julia-Kocienski Olefination | Heptanal, Allyl heteroaryl sulfone | KHMDS, 18-crown-6 (for Z-selectivity) | DME or THF | Good to excellent | Aldehyde-dependent | [8] |

Wittig Reaction

The Wittig reaction is a classic and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides, such as that derived from allyl-triphenylphosphonium bromide, typically lead to the formation of (Z)-alkenes.

Experimental Protocol (General):

-

Ylide Formation: Allyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO to generate the corresponding phosphonium ylide.

-

Reaction with Aldehyde: The solution of the ylide is then reacted with heptanal at low temperature.

-

Workup: The reaction is quenched, and the product is isolated by extraction and purified by chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

Quantitative Data:

While a specific protocol and yield for the synthesis of 1,3-nonadiene from heptanal via the Wittig reaction were not found in the search results, the general principle of Z-selectivity with non-stabilized ylides is well-established.

| Method | Starting Materials | Reagents | Solvent | Yield (%) | E/Z Ratio | Reference |

| Wittig Reaction | Heptanal, Allyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | THF or DMSO | Not specified | Favors Z-isomer | General knowledge |

Sonogashira Coupling followed by Reduction

An alternative route to 1,3-dienes involves the Sonogashira coupling of a terminal alkyne with a vinyl halide, followed by a stereoselective reduction of the resulting enyne. For the synthesis of 1,3-nonadiene, this would involve the coupling of 1-heptyne (B1330384) with vinyl bromide.

Experimental Protocol Outline:

-

Sonogashira Coupling: 1-Heptyne is coupled with vinyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine).[14][15][16][17]

-

Reduction of the Enyne: The resulting 1-nonen-3-yne (B13801298) is then selectively reduced to the 1,3-diene. This can be achieved using various methods, such as hydrogenation with Lindlar's catalyst to favor the (Z)-isomer or dissolving metal reduction (e.g., Na in liquid NH₃) to favor the (E)-isomer.

Quantitative Data:

The Sonogashira coupling reaction is generally high-yielding. The stereoselectivity of the final diene product is determined by the choice of the reduction method for the enyne intermediate.

| Method | Starting Materials | Catalysts/Reagents | Solvent | Yield (%) | E/Z Ratio | Reference |

| Sonogashira Coupling & Reduction | 1-Heptyne, Vinyl bromide | Pd/Cu catalysts, Base; Reducing agent | Amine/co-solvent | Good to excellent | Dependent on reduction method | [14][15][16][17] |

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" are analogous to reaction mechanisms, which describe the step-by-step sequence of elementary reactions by which overall chemical change occurs. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Grignard Coupling Reaction Workflow

Caption: Workflow for the synthesis of 1,8-nonadiene via Grignard coupling.

Julia-Kocienski Olefination Mechanism

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for 1,3-nonadiene synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Acyclic_diene_metathesis [chemeurope.com]

- 6. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]

- 7. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]

- 9. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]

- 12. organicreactions.org [organicreactions.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Isolation of Nonadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nonadiene isomers, focusing on their natural sources, isolation methodologies, and quantitative analysis. These unsaturated hydrocarbons are notable for their potent aroma profiles and roles as pheromones, making them significant in the fields of flavor chemistry, entomology, and chemical ecology.

Natural Occurrence of this compound Isomers

This compound isomers are found across various biological systems, from plants to insects. The specific isomers present and their concentrations can vary significantly, contributing to distinct flavors, aromas, and signaling functions.

For instance, 1,8-nonadiene (B1346706) has been identified in rice (Oryza sativa)[1][2]. The family of nonadienols, which are closely related alcohol derivatives, have been reported in a variety of natural products, including cucumbers, melons, violet leaves, and certain types of grapes.[3]. The first nonadienol discovered in nature was 2E, 6Z-nonadien-1-ol, found in violet leaves[3]. The corresponding aldehydes, such as (2E,6Z)-2,6-nonadienal, are also significant natural products, known for their characteristic cucumber aroma[4][5].

In the animal kingdom, this compound isomers can act as crucial chemical signals. For example, (E2,Z6)-2,6-nonadienal is a precursor to the aggregation pheromone of the red-necked longhorn beetle (Aromia bungii), a significant pest of fruit trees[6]. While not nonadienes, other dienes like androstadienone are well-studied as putative human pheromones found in sweat and saliva, demonstrating the importance of this class of compounds in chemical communication[7][8][9].

The formation of this compound isomers has also been observed during the autoxidation of fish oils, where they can contribute to green, fishy off-notes[10]. Specifically, gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the production of three this compound isomers, including 2,4-nonadiene, during the oxidation of menhaden oil[10].

Table 1: Selected this compound Isomers and Their Natural Sources

| Isomer/Derivative | Natural Source | Role/Note |

| 1,8-Nonadiene | Rice (Oryza sativa)[1][2] | Volatile compound |

| 2,4-Nonadiene | Autoxidized fish oil[10] | Contributes to off-flavor |

| (2E,6Z)-Nonadien-1-ol | Violet leaves, Cucumbers[3] | Key aroma compound |

| (2E,6Z)-2,6-Nonadienal | Cucumbers, Melons[3][5] | "Cucumber aldehyde," potent aroma |

| Precursor to (E2)-cis-6,7-epoxy-2-nonenal | Aromia bungii (Beetle)[6] | Precursor to aggregation pheromone |

Isolation and Purification Methodologies

The isolation of volatile this compound isomers from complex natural matrices requires specialized techniques that minimize loss and preserve the chemical integrity of the compounds. The choice of method depends on the source material and the target isomer's volatility and stability.

A general workflow for the isolation and identification of these isomers involves extraction, concentration, chromatographic separation, and spectroscopic analysis.

Protocol 1: Steam Distillation for Volatile Compound Extraction

This method is suitable for extracting volatile compounds like nonadienes from plant materials (e.g., leaves, fruits).

-

Preparation: Homogenize the fresh plant material with distilled water in a boiling flask to create a slurry.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. The boiling flask is heated, and the steam passes through the plant material, carrying the volatile compounds.

-

Distillation: Heat the flask to boiling. The steam and volatilized organic compounds rise and are condensed in a condenser.

-

Collection: The condensed mixture of water and essential oil is collected. Due to their immiscibility, the less dense oil layer containing nonadienes separates from the aqueous layer and can be collected.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in a sealed vial at low temperature (e.g., -20°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation[10].

Protocol 2: Preparative Gas Chromatography (Prep-GC) for Isomer Separation

Prep-GC is a powerful technique for separating and purifying individual isomers from a complex mixture obtained after initial extraction[11].

-

System Preparation: Equip a gas chromatograph with a high-capacity capillary column (e.g., Carbowax 20M or DB-5) and a preparative fraction collector[10][11].

-

Injection: Inject a concentrated sample of the volatile extract onto the GC column. The injection volume is typically larger than in analytical GC to maximize yield.

-

Chromatographic Separation: Run a temperature program optimized to resolve the target this compound isomers. The carrier gas (e.g., Helium) flow rate is set for optimal separation efficiency.

-

Fraction Collection: As individual isomers elute from the column, they are directed to a fraction collector. This can involve trapping the eluent in cooled vials or on a sorbent material[11]. Multiple injections can be performed to increase the amount of collected analyte[11].

-

Analysis: The purity of the collected fractions should be confirmed by analytical GC-MS.

Protocol 3: Structural Elucidation by GC-MS and NMR

Definitive identification of this compound isomers requires spectroscopic analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the purified isomer into a GC-MS system.

-

The retention time from the GC provides information on the compound's volatility and polarity.

-

The mass spectrometer provides the molecular weight from the molecular ion peak (e.g., m/z 124 for C₉H₁₆) and a characteristic fragmentation pattern that serves as a fingerprint for the isomer[1][10].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient quantity of the purified isomer (often requiring multiple prep-GC runs) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. These spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to determine the connectivity of atoms and the stereochemistry (E/Z or cis/trans) of the double bonds, which is crucial for differentiating isomers[11].

-

Biosynthesis Pathway

The biosynthesis of many C9 aldehydes and alcohols, including derivatives of this compound, often originates from the oxidative cleavage of polyunsaturated fatty acids like linoleic or linolenic acid. This process is catalyzed by a cascade of enzymes, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL).

This pathway highlights how plant lipids are converted into potent aroma compounds, including the precursors and isomers of this compound. The specific enzymes present in an organism determine the final profile of the C9 volatiles produced.

This guide serves as a foundational resource for the study of this compound isomers. The provided protocols and data offer a starting point for researchers aiming to isolate, identify, and quantify these significant natural products.

References

- 1. Buy 1,8-Nonadiene | 4900-30-5 [smolecule.com]

- 2. 1,8-Nonadiene | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. 2,6-Nonadienal, (E,Z)- [webbook.nist.gov]

- 5. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 6. JP2020029414A - Method for producing (E2, Z6) -2,6-nonadienal - Google Patents [patents.google.com]

- 7. Putative human pheromone androstadienone attunes the mind specifically to emotional information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is androstadienone a putative human pheromone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature and CAS Registry Numbers for Nonadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and Chemical Abstracts Service (CAS) registry numbers for the various isomers of nonadiene. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors. This document outlines the systematic naming conventions for these C9H16 hydrocarbons, presents their corresponding CAS numbers for unambiguous identification, and includes available data on their physical properties.

IUPAC Nomenclature of Nonadienes

The systematic naming of this compound isomers follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for these dienes—hydrocarbons containing two carbon-carbon double bonds—is based on the following principles:

-

Parent Chain Identification: The longest continuous carbon chain containing both double bonds is identified as the parent chain. For nonadienes, this is a nine-carbon chain, giving the root name "nona-".

-

Numbering the Parent Chain: The chain is numbered from the end that gives the lower locants (positions) to the double bonds.

-

Indicating Double Bond Positions: The positions of the two double bonds are indicated by numbers placed before the root name, separated by a comma.

-

Suffix: The suffix "-diene" is appended to the root name to signify the presence of two double bonds.

-

Geometric Isomerism: For nonadienes that can exist as geometric isomers, the configuration around each double bond is specified using the E/Z notation. The (E)- prefix (from the German entgegen, meaning opposite) is used when higher priority substituents are on opposite sides of the double bond, while the (Z)- prefix (from the German zusammen, meaning together) is used when they are on the same side. The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Below is a logical diagram illustrating the IUPAC nomenclature process for nonadienes.

This compound Isomers: IUPAC Names and CAS Registry Numbers

The following table provides a comprehensive list of positional and geometric isomers of this compound, along with their corresponding CAS Registry Numbers.

| IUPAC Name | CAS Registry Number |

| nona-1,2-diene | 22433-33-6[1] |

| (3E)-nona-1,3-diene | 56700-77-7[2] |

| (3Z)-nona-1,3-diene | 54068-76-7 |

| (4E)-nona-1,4-diene | 36309-31-4 |

| (4Z)-nona-1,4-diene | 54068-77-8[3] |

| (5E)-nona-1,5-diene | 54068-78-9 |

| (5Z)-nona-1,5-diene | 54068-79-0 |

| (6E)-nona-1,6-diene | 54068-80-3 |

| (6Z)-nona-1,6-diene | 54068-81-4 |

| (7E)-nona-1,7-diene | 54068-82-5 |

| (7Z)-nona-1,7-diene | 92230-16-5[4] |

| nona-1,8-diene | 4900-30-5[5] |

| (2E,4E)-nona-2,4-diene | 56700-78-8 |

| (2E,4Z)-nona-2,4-diene | 34266-16-5 |

| (2Z,4E)-nona-2,4-diene | 34266-17-6 |

| (2Z,4Z)-nona-2,4-diene | 34266-18-7 |

| (2E,5E)-nona-2,5-diene | 54068-83-6 |

| (2E,5Z)-nona-2,5-diene | 54068-84-7 |

| (2Z,5E)-nona-2,5-diene | 54068-85-8 |

| (2Z,5Z)-nona-2,5-diene | 54068-86-9 |

| (2E,6E)-nona-2,6-diene | 54068-87-0 |

| (2E,6Z)-nona-2,6-diene | 54068-88-1 |

| (2Z,6E)-nona-2,6-diene | 54068-89-2 |

| (2Z,6Z)-nona-2,6-diene | 54068-90-5 |

| nona-2,7-diene | 16473-05-5 |

| nona-3,4-diene | 22433-34-7 |

| (3E,5E)-nona-3,5-diene | 34266-21-2 |

| (3E,5Z)-nona-3,5-diene | 34266-22-3 |

| (3Z,5E)-nona-3,5-diene | 34266-23-4 |

| (3Z,5Z)-nona-3,5-diene | 34266-24-5 |

| nona-3,6-diene | 51954-31-9 |

| nona-4,5-diene | 821-74-9 |

Quantitative Data on this compound Isomers

This table summarizes available quantitative physical property data for various this compound isomers. Please note that experimental values can vary depending on the measurement conditions and purity of the sample.

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| nona-1,2-diene | 124.22 | - | - | - |

| (3E)-nona-1,3-diene | 124.22 | - | - | - |

| (4Z)-nona-1,4-diene | 124.22 | 145.2±10.0 (Predicted)[3] | 0.749±0.06 (Predicted)[3] | - |

| nona-1,8-diene | 124.22 | 143[6] | 0.743 at 25 °C[7] | 1.427 at 20 °C[7] |

| (2E,4E)-nona-2,4-diene | 124.22 | - | 0.745-0.763[8] | - |

| (2Z,5Z)-nona-2,5-diene | 124.22 | - | - | - |

| (2E,6Z)-nona-2,6-dienal | 138.21 | 94-95 at 18 mmHg[9] | 0.850-0.870 at 25 °C[9] | 1.470-1.475 at 20 °C[9] |

| (E,E)-2,6-Nonadienal | 138.21 | - | 0.856-0.864 | 1.439-1.445 |

| nona-3,5-diene | 124.22 | - | - | - |

Experimental Protocols

General Synthesis of Conjugated Dienes via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes and can be adapted for the stereoselective synthesis of conjugated dienes.

Example: Synthesis of a (E,Z)-1,3-Diene

This protocol is a general representation and may require optimization for specific this compound isomers.

Materials:

-

An appropriate aldehyde (e.g., heptanal (B48729) for the synthesis of a nona-1,3-diene isomer)

-

An appropriate phosphonium (B103445) ylide (e.g., allyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the phosphonium salt is suspended in the anhydrous solvent.

-

The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the ylide. The color of the reaction mixture typically changes, indicating ylide formation.

-

Reaction with Aldehyde: The aldehyde, dissolved in the anhydrous solvent, is added dropwise to the ylide solution at the same low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically several hours to overnight).

-

Workup: The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

-

The organic layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired diene isomer. The stereoselectivity of the reaction (the ratio of E to Z isomers) can be influenced by the choice of solvent, base, and the nature of the substituents on the ylide and aldehyde.

Synthesis of Non-conjugated Dienes via Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and can be employed to synthesize non-conjugated dienes.

Example: Synthesis of nona-1,8-diene

This is a conceptual outline. Specific catalysts and reaction conditions would need to be optimized.

Materials:

-

A suitable di-olefin precursor (e.g., a protected derivative of 1,5-hexadiene (B165246) that can be extended)

-

A Grubbs' or other suitable metathesis catalyst

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: The di-olefin precursor and the metathesis catalyst are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Workup: Once the reaction is complete, the catalyst is quenched or removed. This can often be achieved by adding a quenching agent like ethyl vinyl ether or by passing the reaction mixture through a short column of silica gel.

-

The solvent is removed under reduced pressure.

-

Purification: The resulting this compound is purified by distillation or column chromatography.

Conclusion

This guide provides a foundational understanding of the IUPAC nomenclature and CAS registry numbers for this compound isomers, essential for accurate communication and identification in scientific research and development. While a comprehensive set of experimental protocols for the synthesis of every isomer is beyond the scope of a single document, the general methodologies presented offer a starting point for their preparation. The tabulated data on physical properties serves as a useful reference for the characterization of these compounds. Further research into specific isomers will undoubtedly expand the available data and synthetic routes for this important class of hydrocarbons.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 3. (Z)-1,4-Nonadiene | 54068-77-8 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (E,E)-2,4-Nonadienal(5910-87-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Nona-1,4-diene-3,6-diol | C9H16O2 | CID 91364536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E,E)-2,6-Nonadienal | C9H14O | CID 636687 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Nonadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of nonadiene isomers. Given the limited direct experimental data on the pyrolysis of specific this compound isomers, this document synthesizes information from studies on analogous unsaturated hydrocarbons and general principles of thermal decomposition. It is intended to serve as a foundational resource for researchers and professionals working with these compounds.

Introduction to this compound Isomers

Nonadienes (C9H16) are a group of unsaturated hydrocarbons containing two carbon-carbon double bonds. The position of these double bonds significantly influences their chemical and physical properties, including their thermal stability. The reactivity of nonadienes is largely dictated by whether the double bonds are isolated, conjugated, or cumulated. This guide will focus on representative isomers of isolated and conjugated nonadienes, such as 1,8-nonadiene (B1346706) and 2,4-nonadiene, to illustrate their differing decomposition behaviors.

Physicochemical Properties of Selected this compound Isomers

Understanding the fundamental physicochemical properties of this compound isomers is crucial for interpreting their thermal behavior. The following table summarizes key properties for 1,8-nonadiene, a common isolated diene, and 2,4-nonadiene, a conjugated diene.

| Property | 1,8-Nonadiene | 2,4-Nonadiene |

| CAS Number | 4900-30-5[1] | 56700-78-8 |

| Molecular Formula | C9H16[1] | C9H16 |

| Molecular Weight | 124.22 g/mol [1] | 124.22 g/mol [2] |

| Boiling Point | 145-147 °C | 155-156 °C |

| Density | 0.743 g/mL at 25 °C | 0.745-0.763 g/mL |

| Structure Type | Isolated Diene | Conjugated Diene |

Thermal Stability of this compound Isomers

Direct experimental data on the specific decomposition temperatures of this compound isomers are scarce in publicly available literature. However, general principles of hydrocarbon chemistry allow for a qualitative assessment of their relative thermal stabilities.

-

Conjugated vs. Isolated Dienes: Conjugated dienes, such as 2,4-nonadiene, are generally more thermally stable than their isolated counterparts, like 1,8-nonadiene. This increased stability is attributed to the delocalization of π-electrons across the conjugated system, which strengthens the molecule and requires more energy to break the bonds.

-

Factors Influencing Stability: The thermal stability of this compound isomers is influenced by factors such as steric hindrance around the double bonds and the overall molecular geometry. Isomers that can readily undergo intramolecular cyclization or rearrangement reactions at lower temperatures will exhibit lower thermal stability.

Decomposition Pathways of this compound Isomers

The thermal decomposition of nonadienes, like other unsaturated hydrocarbons, proceeds through complex free-radical chain reactions. The specific pathways and resulting products are highly dependent on the isomer's structure.

Decomposition of Isolated Dienes (e.g., 1,8-Nonadiene)

The pyrolysis of isolated dienes like 1,8-nonadiene is expected to initiate with the homolytic cleavage of the weakest C-C bonds, which are typically the allylic bonds (the C-C single bonds adjacent to a double bond).

Initiation: The primary initiation step involves the scission of a C-C bond to form two smaller radicals. For 1,8-nonadiene, the weakest C-C bonds are at the C3-C4 and C6-C7 positions.

Propagation: The initial radicals can then undergo a variety of reactions, including:

-

β-scission: The radical can break a C-C bond beta to the radical center, leading to the formation of a smaller alkene and a new radical. This is a major pathway for the formation of smaller volatile products.

-

Hydrogen abstraction: A radical can abstract a hydrogen atom from another this compound molecule, propagating the chain reaction.

-

Intramolecular cyclization: The long-chain nature of this compound allows for the possibility of intramolecular radical addition, leading to the formation of cyclic compounds.

Termination: The chain reaction terminates when two radicals combine or disproportionate.

A simplified logical diagram for the initial steps in the decomposition of an isolated diene is presented below.

Decomposition of Conjugated Dienes (e.g., 2,4-Nonadiene)

The decomposition of conjugated dienes is more complex due to the electronic interactions of the double bonds. While radical chain mechanisms are still dominant, concerted reactions like cyclization and electrocyclic reactions can also play a significant role.

-

Diels-Alder Reactions: Conjugated dienes can undergo intermolecular Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives, which can then undergo further decomposition.

-

Electrocyclic Reactions: Under thermal conditions, conjugated dienes can undergo electrocyclic reactions to form cyclic isomers. For example, a hexadiene system can cyclize to form a cyclohexadiene.

-

Radical Polymerization: The double bonds in conjugated systems are susceptible to radical addition, which can lead to the formation of oligomers and polymers at lower pyrolysis temperatures.

The decomposition of conjugated dienes often leads to a more complex mixture of products, including cyclic and aromatic compounds.

A logical diagram illustrating the potential decomposition pathways for a conjugated diene is shown below.

Experimental Protocols for Studying Thermal Decomposition

Several experimental techniques are employed to investigate the thermal stability and decomposition pathways of hydrocarbons like nonadienes. The choice of method depends on the specific information sought, such as reaction kinetics, product identification, or mechanistic details.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the decomposition products of non-volatile or semi-volatile compounds.

-

Principle: A small sample of the this compound isomer is rapidly heated to a high temperature in an inert atmosphere. The resulting pyrolysis products (pyrolysate) are then separated by gas chromatography and identified by mass spectrometry.

-

Methodology:

-

A few micrograms of the this compound sample are placed in a pyrolysis probe.

-

The probe is inserted into a heated interface connected to a gas chromatograph.

-

The sample is rapidly heated to the desired pyrolysis temperature (typically 500-1000 °C).

-

The volatile pyrolysis products are swept by a carrier gas into the GC column for separation.

-

The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

The following diagram illustrates a typical workflow for a Py-GC-MS experiment.

Shock Tube Studies

Shock tubes are used to study gas-phase chemical kinetics at high temperatures and pressures over very short reaction times.

-

Principle: A shock wave rapidly heats and compresses a gas mixture containing the this compound isomer, initiating its decomposition. The species concentrations can be monitored over time using various diagnostic techniques.

-

Methodology:

-

A mixture of the this compound isomer, highly diluted in an inert gas (e.g., argon), is introduced into the driven section of the shock tube.

-

A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas.

-

The temperature and pressure of the gas are precisely and rapidly increased by the shock wave.

-

The concentrations of reactants, intermediates, and products are measured as a function of time behind the shock wave using techniques such as laser absorption spectroscopy or time-of-flight mass spectrometry.

-

This data is used to determine reaction rates and validate kinetic models.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound isomers is limited, this guide provides a framework for understanding their stability and reaction pathways based on established principles of hydrocarbon pyrolysis. The key takeaway is the significant difference in behavior between isolated and conjugated dienes. Further experimental and computational studies are needed to fully elucidate the complex decomposition mechanisms of specific this compound isomers. The experimental protocols outlined here provide a roadmap for conducting such investigations. This knowledge is essential for the safe handling and processing of these compounds in various industrial and research applications.

References

A Technical Guide to 1,8-Nonadiene: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-nonadiene (B1346706), a versatile α,ω-diene utilized in various research and development applications, particularly in the synthesis of cyclic compounds and polymers. This document details its commercial availability, purity grades, and key experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Grades

1,8-nonadiene is readily available from several major chemical suppliers. The purity of commercially available 1,8-nonadiene typically ranges from 96% to over 98%, with gas chromatography (GC) being the primary method of analysis. For applications sensitive to specific impurities, requesting a lot-specific Certificate of Analysis (CoA) is highly recommended to obtain a detailed impurity profile.

Below is a summary of prominent commercial suppliers and their offered purity grades for 1,8-nonadiene.

| Supplier | Stated Purity | Analysis Method | Notes |

| TCI America | >98.0%[1] | GC | Product number N0332.[1] |

| Sigma-Aldrich (Merck) | Not specified on product page; various grades may be available. | - | Researchers should inquire about specific lot purities. |

| Thermo Scientific (formerly Alfa Aesar) | 99% | Not specified | - |

| Parchem | - | - | Specialty chemical supplier.[2] |

| Smolecule | - | - | Supplier for research chemicals. |

| Alfa Chemistry | 96% | Not specified | - |

| Santa Cruz Biotechnology | - | - | Supplier of biochemicals. |

| Spectrum Chemical | - | - | Supplier of fine chemicals. |

Note: The availability and specifications are subject to change. It is crucial to consult the supplier's website or contact them directly for the most current information and to request a Certificate of Analysis for detailed lot-specific data.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1,8-nonadiene, compiled from various sources.

Synthesis of 1,8-Nonadiene

While commercially available, 1,8-nonadiene can also be synthesized in the laboratory. One common method involves the double elimination reaction from a dihalo-nonane, such as 1,9-dibromononane (B1346018).

Protocol: Synthesis of 1,8-Nonadiene from 1,9-Dibromononane

Materials:

-

1,9-dibromononane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Argon or Nitrogen gas

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

-

Under an inert atmosphere, dissolve 1,9-dibromononane in anhydrous DMSO.

-

Add potassium tert-butoxide (2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low pressure.

-

The crude product is then purified by distillation.

Purification of 1,8-Nonadiene

Distillation is the most common method for purifying 1,8-nonadiene to remove non-volatile impurities and other reaction byproducts.

Protocol: Purification of 1,8-Nonadiene by Fractional Distillation

Materials:

-

Crude 1,8-nonadiene

-

Fractional distillation apparatus (including a Vigreux or packed column)

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Receiving flasks

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude 1,8-nonadiene and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Begin heating the distillation flask gently with the heating mantle.

-

Slowly increase the temperature and collect the fraction that distills at the boiling point of 1,8-nonadiene (approximately 141-142 °C at atmospheric pressure).

-

Discard any initial lower-boiling fractions and stop the distillation before the flask goes to dryness.

-

The collected fraction is the purified 1,8-nonadiene. Store it in a tightly sealed container in a cool, dark place.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 1,8-nonadiene and identifying any volatile impurities.

Protocol: GC-MS Analysis of 1,8-Nonadiene

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column)

Sample Preparation:

-

Prepare a dilute solution of the 1,8-nonadiene sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 200 °C at a rate of 10 °C/min

-

Final hold: 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Data Analysis:

-

The retention time of the major peak corresponding to 1,8-nonadiene is used for identification.

-

The mass spectrum of the major peak is compared with a reference library (e.g., NIST) to confirm the identity.

-

The percentage purity is calculated based on the relative peak area of the 1,8-nonadiene peak compared to the total area of all peaks in the chromatogram.

-

Minor peaks are identified by their mass spectra to determine the nature of impurities.

Key Applications and Logical Workflows

A primary application of 1,8-nonadiene in research and development is its use as a substrate in ring-closing metathesis (RCM) to synthesize cycloheptene.

Logical Workflow for Supplier and Purity Grade Selection

The selection of a suitable commercial supplier and purity grade of 1,8-nonadiene is a critical first step for any research project. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial supplier and purity grade of 1,8-nonadiene.

Representative Reaction: Ring-Closing Metathesis (RCM) of 1,8-Nonadiene

The RCM of 1,8-nonadiene is a classic example of the utility of this diene in forming cyclic structures. The reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst.

Protocol: Ring-Closing Metathesis of 1,8-Nonadiene to Cycloheptene

Materials:

-

1,8-nonadiene

-

Grubbs' Catalyst (e.g., 1st or 2nd generation)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Argon or Nitrogen gas

-

Ethyl vinyl ether (for quenching)

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Dissolve 1,8-nonadiene in anhydrous, degassed DCM to a low concentration (e.g., 0.01-0.1 M) to favor the intramolecular reaction.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the stirred solution.

-

Heat the reaction mixture to reflux (around 40 °C for DCM) and monitor the reaction progress by GC or TLC. The reaction is driven by the release of ethylene (B1197577) gas.

-

Upon completion (typically after several hours), cool the reaction to room temperature.

-

Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to remove the ruthenium catalyst byproducts.

-

The resulting product is cycloheptene.

The following diagram illustrates the RCM of 1,8-nonadiene to form cycloheptene.

Caption: Ring-closing metathesis of 1,8-nonadiene to cycloheptene.

This technical guide provides a foundational understanding of 1,8-nonadiene for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Molecular Formula and Weight of Nonadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of various nonadiene isomers. It includes a detailed experimental protocol for their separation and identification, and a logical workflow diagram to illustrate the analytical process.

Core Concepts: Molecular Formula and Weight

This compound is an unsaturated hydrocarbon with two double bonds and the general molecular formula C₉H₁₆.[1][2][3][4][5] All isomers of this compound share this same molecular formula, and consequently, have the same nominal molecular weight. The molecular weight is approximately 124.22 g/mol .[1][2][3][5][6][7] More precise measurements may yield a molecular weight of around 124.2233.[1][7][8]

Data Presentation: this compound Isomer Properties

While all this compound isomers share a common molecular formula and weight, their structural differences, arising from the different positions of the two double bonds, lead to distinct physical and chemical properties. A summary of this information for several common this compound isomers is presented below.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Nonadiene | C₉H₁₆ | 124.22[5][9] |

| 1,8-Nonadiene | C₉H₁₆ | 124.22[2][7] |

| 2,3-Nonadiene | C₉H₁₆ | 124.22 |

| (E,E)-2,4-Nonadiene | C₉H₁₆ | 124.2233[7][10] |

| 4,5-Nonadiene | C₉H₁₆ | 124.22[3] |

Experimental Protocols: Separation and Identification of this compound Isomers

The separation and identification of this compound isomers in a mixture is a significant challenge due to their similar physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Detailed Methodology for GC-MS Analysis

This protocol outlines a typical procedure for the analysis of a sample containing a mixture of this compound isomers.

1. Sample Preparation:

-

Standard Preparation: If available, prepare individual standards of the this compound isomers of interest at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.

-

Sample Dilution: Dilute the sample containing the mixture of this compound isomers in the same solvent to a final concentration that falls within the linear range of the detector.

-

Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection to prevent column contamination.

2. Gas Chromatography (GC) Analysis:

-

Instrument Setup:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the volatile nature of nonadienes.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Column: A high-resolution capillary column is crucial for separating isomers. A polar stationary phase like Carbowax® 20 M or a mid-polar phase like DB-5 is often effective.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

-

Hold: Maintain 150 °C for 5 minutes.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

3. Mass Spectrometry (MS) Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting peak.

4. Data Analysis and Isomer Identification:

-

Retention Time Matching: Compare the retention times of the peaks in the sample chromatogram with those of the prepared standards.

-

Mass Spectral Library Matching: Compare the acquired mass spectra with a commercial mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.

-

Fragmentation Pattern Analysis: Analyze the fragmentation patterns in the mass spectra to aid in the structural elucidation of the isomers. The molecular ion peak (M+) should be observed at m/z 124.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound isomers.

Caption: Workflow for this compound isomer analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. research.tue.nl [research.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. 2,4-Nonadiene, (E,E)- [webbook.nist.gov]

- 8. (3Z,6Z)-3,6-Nonadiene | C9H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. youtube.com [youtube.com]

- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Genesis of Nonadienes: A Technical Guide to Their Synthesis and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadienes, nine-carbon hydrocarbons featuring two double bonds, represent a versatile class of compounds with significant applications in polymer chemistry, fine chemical synthesis, and materials science. Their utility stems from the reactive nature of the diene functionality, which allows for a variety of transformations, including polymerization, metathesis, and various addition reactions. This technical guide provides a comprehensive overview of the discovery and historical evolution of nonadiene synthesis, detailing the core methodologies, experimental protocols, and comparative data essential for researchers in the field.

Historical Perspective: The Dawn of Diene Chemistry

The synthesis of nonadienes is not marked by a single discovery but rather has evolved through the application of broader, seminal discoveries in organic chemistry. The ability to construct these specific dienes has been propelled by the development of powerful carbon-carbon bond-forming reactions.

-

Early Concepts and the Rise of Polymer Science: The initial impetus for diene synthesis was largely driven by the burgeoning field of polymer chemistry in the early 20th century. The quest for synthetic rubbers, analogous to natural polyisoprene, spurred intense research into the polymerization of conjugated dienes like butadiene and isoprene.

-

The Ziegler-Natta Revolution: A pivotal moment arrived in the 1950s with the discovery of Ziegler-Natta catalysts. Karl Ziegler's work on organoaluminum compounds and Giulio Natta's subsequent application of these catalysts to produce stereoregular polymers from propylene (B89431) and other alpha-olefins revolutionized polymer science.[1][2][3] This technology was soon extended to the polymerization of dienes, laying the groundwork for controlled polymer structures and, by extension, providing pathways to specific oligomers like nonadienes.

-

The Advent of Olefin Metathesis: The 1970s witnessed the emergence of olefin metathesis, a reaction that allows for the cutting and rearranging of carbon-carbon double bonds.[4] The development of well-defined catalysts by Yves Chauvin, Richard R. Schrock, and Robert H. Grubbs, who were awarded the Nobel Prize in Chemistry in 2005, transformed this reaction into a powerful synthetic tool. Acyclic Diene Metathesis (ADMET) polymerization, in particular, provided a direct and efficient route to polyenes and, through controlled depolymerization or specific monomer design, to nonadienes.[4][5]

-

Classic Carbonyl Olefination: The Wittig reaction, discovered by Georg Wittig in 1954, provided a robust method for converting aldehydes and ketones into alkenes.[6][7] This reaction, for which Wittig received the Nobel Prize in Chemistry in 1979, offered a predictable way to install double bonds and has been applied to the synthesis of various dienes, including nonadienes, by using appropriate starting materials.

-

Grignard Reagents: A Foundational Tool: The discovery of Grignard reagents by Victor Grignard in the early 1900s, earning him the Nobel Prize in Chemistry in 1912, provided a fundamental method for carbon-carbon bond formation.[8] The coupling of Grignard reagents with appropriate electrophiles, such as allylic halides, has been a long-standing strategy for the synthesis of alkenes and dienes.

Core Synthetic Methodologies

The synthesis of nonadienes can be achieved through several key synthetic strategies, each with its own set of advantages and limitations. This section details the most prominent methods.

Ziegler-Natta Catalysis

Ziegler-Natta catalysis is a cornerstone of polyolefin production and can be adapted for the synthesis of specific dienes through the dimerization or oligomerization of smaller olefins. The catalyst systems typically consist of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium).[1][2][3]

Reaction Mechanism: The polymerization proceeds via a coordination-insertion mechanism, often described by the Cossee-Arlman model. The alkene monomer coordinates to a vacant site on the transition metal center and is subsequently inserted into the metal-alkyl bond, extending the polymer chain.

Acyclic Diene Metathesis (ADMET)

ADMET is a powerful step-growth condensation polymerization that utilizes olefin metathesis to polymerize α,ω-dienes with the liberation of a small volatile olefin, typically ethylene (B1197577).[4][5] By controlling the reaction conditions or employing specific monomers, this method can be used to synthesize nonadienes. For instance, the cross-metathesis of two different terminal alkenes can yield a this compound.

Reaction Mechanism: The reaction is initiated by a metal carbene catalyst (e.g., Grubbs catalyst). The catalyst reacts with a terminal double bond of the diene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release ethylene and form a new metal carbene, which propagates the reaction.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from carbonyl compounds. To synthesize a this compound, a Wittig reagent (a phosphorus ylide) containing one double bond can be reacted with an unsaturated aldehyde or ketone, or a di-ylide can be reacted with two equivalents of a carbonyl compound.[6][7]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide.

Grignard Reagent-Based Methods

Grignard reagents provide a classic route to carbon-carbon bond formation. For this compound synthesis, a Grignard reagent can be coupled with an appropriate electrophile, such as an allylic halide, often in the presence of a transition metal catalyst (e.g., Kumada coupling). Alternatively, a di-Grignard reagent can be reacted with a suitable electrophile.[8]

Reaction Mechanism (Kumada Coupling): The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the coupled product and regenerate the catalyst.

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative data for various this compound synthesis methods. It is important to note that yields and conditions can vary significantly based on the specific substrates, catalysts, and reaction parameters employed.

| Method | This compound Isomer | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ADMET | Poly(octenylene) from 1,9-decadiene | 1,9-Decadiene | Tungsten-based catalyst | Room Temp | - | >90 (polymer) | [4] |

| ADMET | cis-Polyoctenamer from 1,9-decadiene | 1,9-Decadiene | Cyclometalated Ru catalyst | 23 | 16 | High (polymer, 99% cis) | [9] |

| Grignard Coupling | 1,2-Dibutylbenzene | 1,2-Dichlorobenzene, Butylmagnesium chloride | NiCl2(dppp) | Ice bath to RT | - | 79-83 | [10] |

| Wittig Reaction | (E)-alkenes | Aldehyde, Stabilized Ylide | - | - | - | Predominantly E | [11] |

| Wittig Reaction | (Z)-alkenes | Aldehyde, Unstabilized Ylide | - | - | - | Predominantly Z | [11] |

Note: Specific yield data for the direct synthesis of this compound monomers is often embedded within broader studies on polymerization or methodology development, making a direct comparative table challenging to compile from the available literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of nonadienes and related structures.

Protocol 1: Ziegler-Natta Polymerization of a Non-Conjugated Diene (General Procedure)

This protocol is a general representation for the polymerization of a non-conjugated diene like 1,8-nonadiene (B1346706), based on procedures for similar α,ω-dienes.

Materials:

-

This compound monomer (e.g., 1,8-nonadiene), purified by distillation over calcium hydride.

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

Anhydrous hexane (B92381) or toluene (B28343) (solvent)

-

Acidified ethanol (B145695) (quenching agent)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line and glassware

Procedure:

-

Catalyst Preparation (in situ): A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous solvent under an inert atmosphere.

-

The desired amount of triethylaluminum solution is added to the solvent.

-

In a separate Schlenk flask, a solution of titanium tetrachloride in the anhydrous solvent is prepared.

-

Polymerization: The this compound monomer is added to the triethylaluminum solution.

-

The titanium tetrachloride solution is then added dropwise to the monomer/co-catalyst mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for the desired period (e.g., 1-4 hours) at the chosen temperature. The progress of the polymerization may be monitored by observing the increase in viscosity.

-

Termination and Work-up: The polymerization is terminated by the slow addition of acidified ethanol to the reaction mixture.

-

The precipitated polymer is collected by filtration, washed extensively with ethanol and water, and then dried under vacuum to a constant weight.

Protocol 2: Acyclic Diene Metathesis (ADMET) of 1,8-Nonadiene (General Procedure)

This protocol describes a general procedure for the ADMET polymerization of 1,8-nonadiene to form poly(heptenylene-vinylene).

Materials:

-

1,8-Nonadiene, purified by passing through activated alumina (B75360) and degassing.

-

Grubbs' catalyst (e.g., first or second generation)

-

Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

-

High-vacuum line

-

Schlenk flask

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified 1,8-nonadiene and solvent under an inert atmosphere.

-

The flask is connected to a high-vacuum line, and the mixture is subjected to several freeze-pump-thaw cycles to remove any dissolved gases.

-

Catalyst Addition: The Grubbs' catalyst is added to the reaction flask under a positive pressure of inert gas.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) under high vacuum. The continuous removal of ethylene gas drives the polymerization forward.

-

The reaction is allowed to proceed for several hours to days, depending on the desired molecular weight.

-

Termination: The polymerization is terminated by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether.

-

Product Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The polymer is then collected by filtration and dried under vacuum.

Protocol 3: Wittig Reaction for Alkene Synthesis (General Procedure)

This protocol outlines a general procedure for the synthesis of an alkene via the Wittig reaction, which can be adapted for this compound synthesis.

Materials:

-

Alkyltriphenylphosphonium salt

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Aldehyde or ketone

-

Inert atmosphere setup

Procedure:

-

Ylide Formation: The alkyltriphenylphosphonium salt is suspended in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

The strong base is added slowly at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium (B103445) salt and form the brightly colored phosphorus ylide.

-

The mixture is stirred for a period to ensure complete ylide formation.

-

Reaction with Carbonyl: A solution of the aldehyde or ketone in the anhydrous solvent is added dropwise to the ylide solution at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 4: Grignard Reagent Synthesis and Coupling (General Procedure)

This protocol provides a general method for the preparation of a Grignard reagent and its subsequent coupling reaction.

Materials:

-

Organic halide (e.g., alkyl or vinyl halide)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., allylic halide)

-

Transition metal catalyst (for cross-coupling, e.g., Ni or Pd complex)

-

Inert atmosphere setup

Procedure:

-

Grignard Reagent Preparation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar is charged with magnesium turnings and a small crystal of iodine under an inert atmosphere.

-

A solution of the organic halide in the anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

-

Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining organic halide solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate flask, the electrophile and the transition metal catalyst (if required) are dissolved in the anhydrous solvent under an inert atmosphere.

-

The freshly prepared Grignard reagent is transferred to the solution of the electrophile via a cannula at a controlled temperature.

-

The reaction mixture is stirred until completion (monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Conclusion

The synthesis of nonadienes has been made possible through the application of several powerful and versatile synthetic methodologies developed over the last century. From the pioneering work on Ziegler-Natta catalysts to the precise control offered by modern olefin metathesis, chemists now have a diverse toolbox for the construction of these valuable dienes. While a singular "discovery of this compound synthesis" is not a defined historical event, the evolution of these fundamental reactions has paved the way for the efficient and selective synthesis of various this compound isomers. The choice of synthetic route depends on the desired isomer, required purity, scale, and available resources. Future developments will likely focus on more sustainable and atom-economical methods, potentially utilizing earth-abundant metal catalysts and greener reaction conditions.

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 3. byjus.com [byjus.com]

- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]

- 8. sciencenotes.org [sciencenotes.org]

- 9. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Wittig Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Ring-Closing Metathesis of 1,8-Nonadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-nonadiene (B1346706) in ring-closing metathesis (RCM) reactions, a powerful tool for the formation of cyclic compounds. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the successful application of this reaction in research and development settings.

Introduction to Ring-Closing Metathesis of 1,8-Nonadiene

Ring-closing metathesis (RCM) is a widely utilized intramolecular reaction in organic synthesis that employs metal-based catalysts to form cyclic alkenes from acyclic dienes.[1] 1,8-nonadiene, a simple α,ω-diene, serves as a common substrate in RCM to produce the seven-membered ring, cycloheptene (B1346976), with the concurrent release of ethylene (B1197577) gas.[2] This reaction is of significant interest for the synthesis of various carbocyclic and heterocyclic scaffolds present in many natural products and pharmaceutical agents.

The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts.[3] The choice of catalyst, solvent, temperature, and substrate concentration can significantly influence the reaction rate, yield, and selectivity.

Mechanism of Ring-Closing Metathesis

The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps mediated by a metal carbene complex. The catalytic cycle can be summarized as follows:

-

Initiation: The active catalyst is generated from a pre-catalyst.

-

[2+2] Cycloaddition: The metal carbene reacts with one of the terminal double bonds of the diene to form a metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane ring opens to release an alkylidene and a new metal carbene.

-

Intramolecular [2+2] Cycloaddition: The newly formed metal carbene undergoes an intramolecular reaction with the second double bond of the diene chain to form a second metallacyclobutane intermediate.

-

Final Retro-Cycloaddition: This intermediate collapses, releasing the cyclic alkene product (cycloheptene) and regenerating the initial metal carbene, which can then re-enter the catalytic cycle. The release of the volatile byproduct, ethylene, drives the reaction to completion.[1]

Key Parameters Influencing the RCM of 1,8-Nonadiene

Several factors can affect the efficiency of the RCM of 1,8-nonadiene to cycloheptene. Understanding and optimizing these parameters is crucial for achieving high yields and purity.

-

Catalyst Selection: Second-generation Grubbs' catalysts are generally more active and tolerant of functional groups than their first-generation counterparts.[3] The choice of catalyst can also influence the rate of competing side reactions, such as isomerization.[4]

-

Solvent: The choice of solvent can impact the rate of catalyst initiation and the overall reaction rate.[5] Dichloromethane (DCM) and toluene (B28343) are commonly used solvents for RCM reactions.

-

Temperature: Reaction temperature can affect the rate of metathesis and the stability of the catalyst. Higher temperatures can sometimes lead to catalyst decomposition.

-

Concentration: The concentration of the diene substrate is a critical parameter. High concentrations can favor intermolecular side reactions leading to oligomerization and polymerization, while very low concentrations may slow down the desired intramolecular reaction.

Quantitative Data for RCM of 1,8-Nonadiene

The following table summarizes representative quantitative data for the ring-closing metathesis of 1,8-nonadiene to cycloheptene using a second-generation Grubbs' catalyst. This data is based on findings from a study by Ashworth et al. on the relationship between diene structure and RCM reaction rate.[6]

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Initial Concentration (M) | Time (h) | Conversion (%) | Product |

| Grubbs' 2nd Gen. | 1.0 | 1,8-Nonadiene | CDCl₃ | 25 | 0.1 | 24 | >95 | Cycloheptene |

| Grubbs' 2nd Gen. | 1.0 | 1,8-Nonadiene | C₆D₆ | 25 | 0.1 | 24 | >95 | Cycloheptene |

Note: The provided data indicates high conversion to cycloheptene under the specified conditions. The study focused on reaction rates and equilibria, and thus detailed isolated yields were not the primary reporting metric. For preparative scale, optimization of reaction time and purification would be necessary to determine the isolated yield.

Experimental Protocols

The following are detailed protocols for the ring-closing metathesis of 1,8-nonadiene based on established procedures.

Protocol 1: Small-Scale RCM of 1,8-Nonadiene for Reaction Monitoring

This protocol is suitable for monitoring the reaction progress by techniques such as NMR spectroscopy.

Materials:

-

1,8-Nonadiene (purified by passing through a short column of activated alumina)

-

Grubbs' Second Generation Catalyst

-

Anhydrous, degassed solvent (e.g., Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆))

-

Internal standard (e.g., Mesitylene)

-

NMR tubes

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Preparation of the Substrate Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of 1,8-nonadiene and an internal standard (e.g., mesitylene) in the chosen deuterated solvent. A typical concentration for the diene is 0.1 M.

-

Catalyst Preparation: Prepare a stock solution of Grubbs' Second Generation Catalyst in the same deuterated solvent. The concentration should be calculated to achieve the desired catalyst loading (e.g., 1 mol%).

-

Reaction Setup: In an NMR tube, combine the substrate solution with the catalyst solution at the desired temperature (e.g., 25 °C).

-